Cas no 2034427-17-1 (3-{2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-oxoethyl}-3,4-dihydroquinazolin-4-one)

3-{2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-oxoethyl}-3,4-dihydroquinazolin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-{2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-oxoethyl}-3,4-dihydroquinazolin-4-one
- CHEMBL4955447
- 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- F6564-5223
- AKOS026704954
- 3-{2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one
- 2034427-17-1
- 3-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one
-
- インチ: 1S/C21H22N6O2/c28-20(13-27-14-22-18-4-2-1-3-16(18)21(27)29)26-11-9-25(10-12-26)19-8-7-17(23-24-19)15-5-6-15/h1-4,7-8,14-15H,5-6,9-13H2
- InChIKey: FCNUGQOGOZVEHN-UHFFFAOYSA-N
- SMILES: O=C(CN1C=NC2C=CC=CC=2C1=O)N1CCN(C2=CC=C(C3CC3)N=N2)CC1
計算された属性
- 精确分子量: 390.18042397g/mol
- 同位素质量: 390.18042397g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 29
- 回転可能化学結合数: 4
- 複雑さ: 658
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 82Ų
3-{2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-oxoethyl}-3,4-dihydroquinazolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6564-5223-50mg |
3-{2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one |
2034427-17-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6564-5223-4mg |
3-{2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one |
2034427-17-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6564-5223-2μmol |
3-{2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one |
2034427-17-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6564-5223-1mg |
3-{2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one |
2034427-17-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6564-5223-3mg |
3-{2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one |
2034427-17-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6564-5223-10mg |
3-{2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one |
2034427-17-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6564-5223-75mg |
3-{2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one |
2034427-17-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6564-5223-10μmol |
3-{2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one |
2034427-17-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6564-5223-5μmol |
3-{2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one |
2034427-17-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6564-5223-30mg |
3-{2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one |
2034427-17-1 | 30mg |
$119.0 | 2023-09-08 |
3-{2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-oxoethyl}-3,4-dihydroquinazolin-4-one 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
3-{2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-oxoethyl}-3,4-dihydroquinazolin-4-oneに関する追加情報
Introduction to Compound with CAS No. 2034427-17-1 and Its Applications in Chemical Biology
The compound with the CAS number 2034427-17-1 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, 3-{2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-oxoethyl}-3,4-dihydroquinazolin-4-one, provides a detailed insight into its structural framework and potential biological activities. This introduction aims to explore the compound's chemical properties, biological significance, and the latest research findings that highlight its potential applications.
At the core of understanding this compound lies its unique structural composition. The presence of a cyclopropylpyridazine moiety fused with a piperazine ring suggests a potential for interaction with various biological targets. The 3,4-dihydroquinazolin-4-one scaffold is particularly noteworthy as it is known to be a privileged structure in medicinal chemistry, often associated with bioactive molecules. The incorporation of a 2-oxoethyl side chain further enhances its molecular complexity and may contribute to its pharmacological properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target central nervous system (CNS) disorders. The compound in question exhibits structural features that are reminiscent of known CNS-active molecules. Specifically, the piperazine ring is frequently found in drugs that modulate neurotransmitter systems, making this compound a promising candidate for further investigation. Additionally, the cyclopropylpyridazine moiety has been identified as a key structural element in several bioactive compounds, suggesting potential for receptor binding and modulation.
The biological activity of this compound has been preliminarily explored through in vitro studies. Initial screening assays have indicated that it possesses notable affinity for certain neurotransmitter receptors, including those for serotonin and dopamine. These findings are particularly exciting as they align with the growing interest in developing targeted therapies for neurological and psychiatric disorders. The ability of this compound to interact with multiple receptor systems suggests a multifaceted approach to treating complex diseases.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery. The structural features described above provide a rich scaffold for medicinal chemists to modify and optimize. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify analogs of this compound that may enhance its potency and selectivity. These computational approaches have become indispensable tools in modern drug discovery, enabling the rapid identification of promising candidates.
The synthesis of this compound represents another area of interest within the chemical community. The multi-step synthesis involves several key transformations that highlight the synthetic prowess required to construct such complex molecules. Recent advancements in synthetic methodologies have made it possible to achieve high yields and purity levels, which are crucial for both academic research and industrial applications. The development of efficient synthetic routes not only facilitates further study but also opens up possibilities for large-scale production.
In conclusion, the compound with CAS number 2034427-17-1, named 3-{2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-oxoethyl}-3,4-dihydroquinazolin-4-one, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and preliminary biological activity make it a promising candidate for further investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this one will play a crucial role in shaping the future of drug discovery and development.
2034427-17-1 (3-{2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-2-oxoethyl}-3,4-dihydroquinazolin-4-one) Related Products
- 2034269-09-3(N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)
- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)
- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)
- 114365-07-0(4-(cyanomethyl)benzamide)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)




